![molecular formula C16H20N2O4 B499039 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1037015-75-0](/img/structure/B499039.png)
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid, commonly referred to as 2-MPA, is an organic compound belonging to the class of piperazin-2-ylacetic acids. It is an important intermediate in the synthesis of other compounds and has a wide range of scientific research applications, including in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Global Trends in Herbicide Toxicity Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely studied for their environmental impact and toxicology, reflecting the significant attention on agricultural chemicals' effects on health and ecosystems. Zuanazzi et al. (2020) performed a scientometric review to analyze trends and gaps in 2,4-D herbicide toxicity studies, highlighting the importance of understanding the toxicological profile of agricultural chemicals used worldwide (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanisms of Lignin Model Compound Degradation
Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significance of the presence of the γ-hydroxymethyl group in the degradation process. This work contributes to the understanding of lignin's chemical degradation, relevant for research into compounds with complex phenolic structures (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Potential of Phytochemicals
Epifano et al. (2015) discussed the biological effects of 4′-geranyloxyferulic acid, a compound extracted from plants, revealing its potential as an anti-inflammatory and anti-tumor agent. This review underscores the therapeutic possibilities of naturally derived compounds in treating diseases and their relevance in pharmacological research (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biodegradation and Environmental Applications of Enzymatic Processes
Husain and Husain (2007) reviewed the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This research highlights the role of enzymes in environmental remediation and the potential application of biochemical processes in treating wastewater containing complex organic compounds (Husain & Husain, 2007).
Eigenschaften
IUPAC Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-7-3-2-5-12(14)6-4-9-18-10-8-17-16(21)13(18)11-15(19)20/h2-7,13H,8-11H2,1H3,(H,17,21)(H,19,20)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZZODSQINRIV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

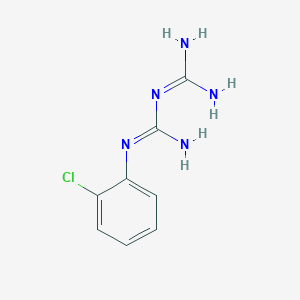
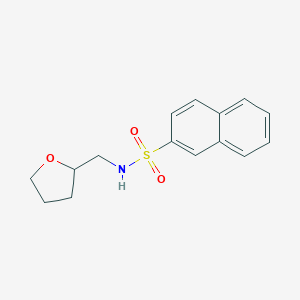

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B498962.png)
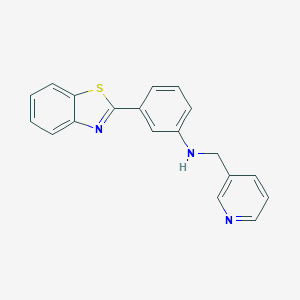
![2-(4-chlorophenoxy)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B498964.png)
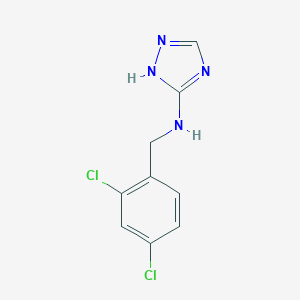
![N-cinnamyl-N-[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B498967.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
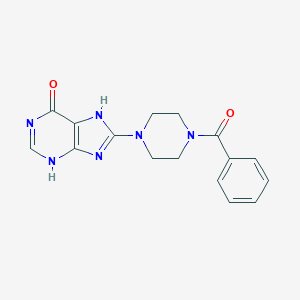

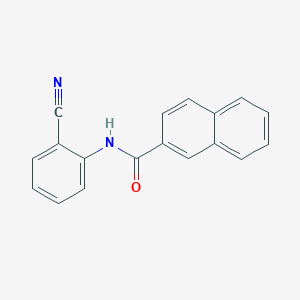
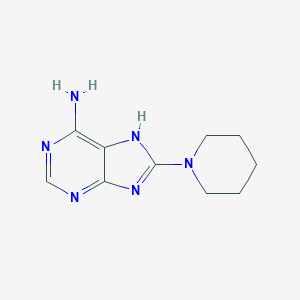
![2-[6-(Diethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B498977.png)